molecular formula C14H13ClN2OS B5759348 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide

2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide

Cat. No. B5759348
M. Wt: 292.8 g/mol
InChI Key: BHMAMSSLSRQMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide, also known as CPMA, is a chemical compound that belongs to the family of thioacetamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide can alter the expression of various genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and block the cell cycle at the G1 phase. Additionally, 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide has been found to inhibit the activity of HDACs, alter the expression of various genes, and modulate various signaling pathways that are involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer properties, particularly against breast cancer cells. Additionally, 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the main limitations of 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide. One of the main areas of focus is the development of more potent and selective analogs of 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide that can be used as anticancer agents. Additionally, there is a growing interest in the use of 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide as a tool for epigenetic research, particularly in the study of HDACs. Finally, there is a need for further studies to elucidate the exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide and its potential applications in other fields, such as biochemistry and pharmacology.
Conclusion
In conclusion, 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent anticancer properties, inhibits the activity of HDACs, and modulates various signaling pathways that are involved in cell growth and proliferation. While 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments, such as its cost-effectiveness and ease of synthesis, it also has limitations, such as its low solubility in water. Overall, 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide has promising potential for future research and development in the fields of medicinal chemistry, pharmacology, and biochemistry.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide involves the reaction of 2-chloro-N-(2-pyridinylmethyl)acetamide with potassium thioacetate in the presence of a base such as sodium hydride. The reaction takes place at a temperature of 100-120°C for several hours, followed by purification using column chromatography. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anticancer properties, particularly against breast cancer cells. Studies have shown that 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death. Additionally, 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)acetamide has been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-11-4-6-13(7-5-11)19-10-14(18)17-9-12-3-1-2-8-16-12/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMAMSSLSRQMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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